
8-Fluoroquinoline-2-carbaldehyde
Descripción general
Descripción
8-Fluoroquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method starts with the formation of a chloroformyl intermediate, which then reacts with 8-fluoroquinoline to yield the desired aldehyde. The reaction conditions often include the use of phosphorus oxychloride and dimethylformamide as reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Vilsmeier-Haack reaction, with optimization for yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Nucleophilic Substitution: Various substituted quinolines.
Oxidation: 8-Fluoroquinoline-2-carboxylic acid.
Reduction: 8-Fluoroquinoline-2-methanol
Aplicaciones Científicas De Investigación
8-Fluoroquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes
Mecanismo De Acción
The mechanism of action of 8-Fluoroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to γ-aminobutyric acid receptors, potentially affecting neurological functions. The compound’s effects are mediated through pathways involving DNA synthesis inhibition and enzyme inhibition .
Comparación Con Compuestos Similares
- 7-Fluoroquinoline-2-carbaldehyde
- 6-Fluoroquinoline-2-carbaldehyde
- 2-Chloro-7-fluoroquinoline-3-carbaldehyde
Uniqueness: 8-Fluoroquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propiedades
IUPAC Name |
8-fluoroquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWGJARCWCGWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653181 | |
| Record name | 8-Fluoroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904369-10-4 | |
| Record name | 8-Fluoroquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


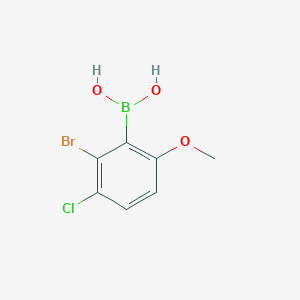

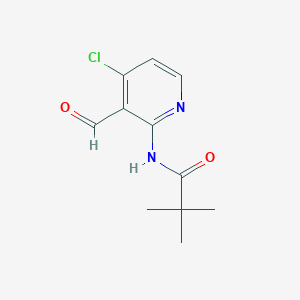
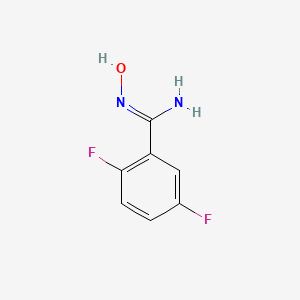
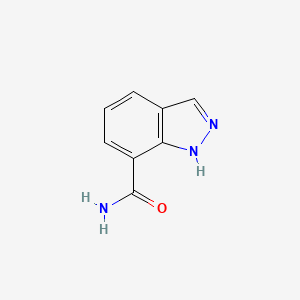
![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
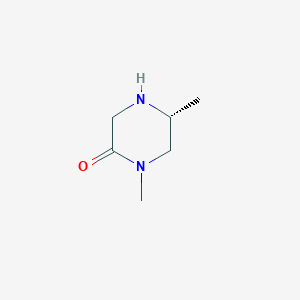
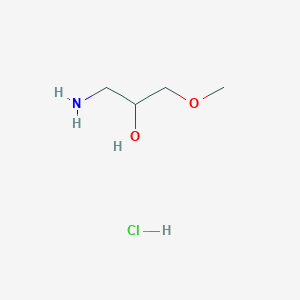
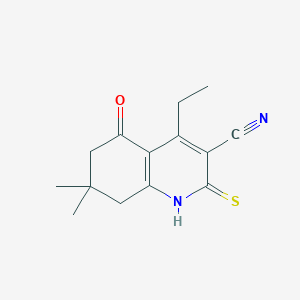
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)
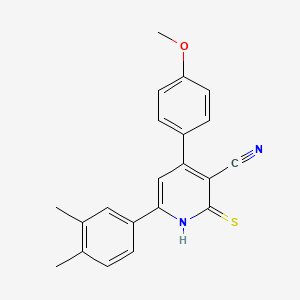

![1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B1387665.png)
